molecular formula C6H10BNO4 B1393410 3-Methoxypyridine-4-boronic acid hydrate CAS No. 1072952-50-1

3-Methoxypyridine-4-boronic acid hydrate

Cat. No. B1393410
M. Wt: 170.96 g/mol
InChI Key: CQXPAWKLNDTCJJ-UHFFFAOYSA-N
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Description

3-Methoxypyridine-4-boronic acid hydrate is a chemical compound with the empirical formula C6H10BNO4 . It has a molecular weight of 170.96 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 3-Methoxypyridine-4-boronic acid hydrate is O.COc1cnccc1B(O)O . The InChI is 1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxypyridine-4-boronic acid hydrate are not available, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions .


Physical And Chemical Properties Analysis

3-Methoxypyridine-4-boronic acid hydrate is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Fluorescence Quenching in Sensor Design

Boronic acid derivatives like 3-Methoxypyridine-4-boronic acid hydrate are studied for their fluorescent properties, which are valuable in sensor design. Research on fluorescence quenching of similar compounds in various solvents has been explored, contributing to the development of novel sensors (Melavanki, 2018).

Role in Supramolecular Structures

These compounds play a significant role in forming supramolecular structures. For instance, studies on boronic acid derivatives have shown their ability to form complex structures with different spatial configurations, impacting materials science and nanotechnology (Thilagar et al., 2011).

Pharmaceutical Compound Formation

In pharmaceutical research, compounds like 3-Methoxypyridine-4-boronic acid hydrate are important for understanding the formation of multiple layer hydrates in complex pharmaceutical compounds. This knowledge is crucial for optimizing drug formulation and stability (Zhao et al., 2009).

Electrophilic Activation in Drug Synthesis

Boronic acid derivatives are instrumental in the electrophilic activation of other compounds, a critical step in drug synthesis. They enable efficient synthesis of vital pharmacophores under ambient conditions, highlighting their potential in pharmaceutical industries (Ke et al., 2022).

Self-Assembly in Chemical Research

These compounds are also researched for their self-assembly properties. Studies have shown that derivatives of 3-Methoxypyridine-4-boronic acid hydrate can form oligomers through intermolecular coordination, providing insights into the design of new materials and molecular structures (Wakabayashi et al., 1999).

Catalysis in Organic Synthesis

They are used in catalyzing various organic reactions. For example, research has demonstrated their role as catalysts in direct amide formation between carboxylic acids and amines, showcasing their versatility in chemical synthesis (Arnold et al., 2008).

Environmental Applications

Studies have shown their relevance in environmental applications, like borate-catalyzed carbon dioxide hydration, which is significant for carbon capture and geoengineering technologies (Guo et al., 2011).

Electrochemical Applications

These compounds are also important in electrochemical applications, as seen in studies involving their oxidation at boron-doped diamond electrodes. This research contributes to both electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).

Safety And Hazards

When handling 3-Methoxypyridine-4-boronic acid hydrate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(3-methoxypyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3.H2O/c1-11-6-4-8-3-2-5(6)7(9)10;/h2-4,9-10H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXPAWKLNDTCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)OC)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674657
Record name (3-Methoxypyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-4-boronic acid hydrate

CAS RN

1072952-50-1
Record name Boronic acid, B-(3-methoxy-4-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxypyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypyridine-4-boronic acid hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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